Liarozole (CAS 115575-11-6) is a first-in-class imidazole-based retinoic acid metabolism blocking agent (RAMBA) and non-steroidal aromatase inhibitor. By inhibiting the cytochrome P450 enzyme CYP26A1, it prevents the 4-hydroxylation and subsequent degradation of all-trans-retinoic acid (ATRA), thereby amplifying endogenous retinoid signaling [1]. Simultaneously, it acts on CYP19 (aromatase) and CYP17 to inhibit estrogen and androgen biosynthesis . In procurement contexts, Liarozole free base is highly valued as a standardized dual-action benchmark for oncology and dermatological research, offering predictable in vitro solubility and a well-characterized pharmacological profile compared to newer, hyper-selective RAMBAs or older, non-specific antifungal azoles [REFS-1, REFS-2].
Substituting Liarozole with other azole inhibitors or different salt forms fundamentally alters assay outcomes. Using a broad-spectrum azole like ketoconazole introduces severe off-target inhibition across hepatic CYP enzymes (e.g., CYP3A4), confounding data in metabolic or toxicity studies [1]. Conversely, substituting with a next-generation RAMBA like talarozole (R115866) provides extreme CYP26 selectivity but completely abolishes the aromatase and steroidogenesis inhibition (CYP19/CYP17) that is critical for hormone-dependent cancer models . Furthermore, at the formulation level, utilizing liarozole fumarate or hydrochloride salts instead of the free base in high-throughput in vitro screens can introduce counterion-driven pH shifts, making the free base (CAS 115575-11-6) the strict requirement for neutral, DMSO-based cell culture workflows .
Liarozole is commercially available as a free base (CAS 115575-11-6) and as fumarate or hydrochloride salts. For in vitro applications such as MCF-7 breast cancer cell assays, the free base is the preferred procurement choice due to its high solubility in DMSO . Utilizing the free base avoids the introduction of fumaric acid or hydrochloric acid counterions, which can cause localized pH fluctuations in microtiter plates and confound proliferation assays. While salts are optimized for in vivo aqueous dosing, the free base ensures neutral, reproducible dosing in standardized laboratory workflows.
| Evidence Dimension | In vitro assay formulation suitability |
| Target Compound Data | Liarozole free base: Neutral DMSO dissolution without counterion interference |
| Comparator Or Baseline | Liarozole fumarate / hydrochloride: Introduces acidic counterions (fumaric acid/HCl) |
| Quantified Difference | Eliminates counterion-driven pH artifacts in microplate cell cultures |
| Conditions | In vitro high-throughput screening and cell culture (e.g., MCF-7 cells) |
Procuring the free base ensures stable pH and reproducible solubility in DMSO-based in vitro assays, avoiding artifacts caused by salt counterions.
In standard developmental toxicity models, such as mouse limb bud micromass cultures, rapid degradation of all-trans-retinoic acid (ATRA) limits assay reproducibility. Liarozole serves as the benchmark RAMBA to stabilize ATRA. Co-administration of 1 µM Liarozole shifts the IC50 for ATRA-induced inhibition of chondrogenesis from 140 nM down to 9.8 nM[1]. This 14-fold quantitative enhancement in ATRA potency allows researchers to study retinoid pathway activation without resorting to synthetic, non-metabolizable retinoid analogs like TTNPB, preserving the physiological relevance of the model[1].
| Evidence Dimension | ATRA inhibitory potency (IC50) on chondrogenesis |
| Target Compound Data | 9.8 nM (with 1 µM Liarozole) |
| Comparator Or Baseline | 140 nM (ATRA alone) |
| Quantified Difference | 14-fold enhancement in ATRA potency |
| Conditions | Mouse limb bud cell cultures (in vitro) |
Provides a reliable, standardized method to stabilize endogenous retinoic acid in cell cultures, reducing the need for artificial retinoid analogs.
For researchers modeling hormone-dependent malignancies (e.g., prostate or breast cancer), simultaneous modulation of retinoid and hormone pathways is often required. While next-generation RAMBAs like Talarozole (R115866) are highly potent against CYP26A1 (IC50 = 4–5 nM), they lack activity against aromatase/CYP19 (IC50 > 10 µM). In contrast, Liarozole provides a well-characterized dual-action profile, inhibiting CYP26A1 (IC50 = 2.1 µM) while also potently suppressing FSH-induced estradiol production (IC50 = 0.4 µM) and hCG-induced testosterone production (IC50 = 0.7 µM) .
| Evidence Dimension | Steroidogenesis / Aromatase (CYP19) Inhibition (IC50) |
| Target Compound Data | Liarozole: 0.4 µM (estradiol production) / 0.7 µM (testosterone production) |
| Comparator Or Baseline | Talarozole: > 10 µM (inactive against CYP19/CYP17) |
| Quantified Difference | > 25-fold higher potency for steroidogenesis inhibition |
| Conditions | Rat granulosa cells (FSH-induced) and testicular cells (hCG-induced) |
Makes Liarozole the mandatory choice for dual-pathway oncology models where both retinoic acid accumulation and estrogen/androgen suppression are necessary.
Early studies often utilized ketoconazole as a generic inhibitor of retinoic acid metabolism. However, ketoconazole is a pan-CYP inhibitor that causes widespread metabolic disruption. While ketoconazole inhibits CYP26A1 with an IC50 of 550 nM, Liarozole (CYP26A1 IC50 = 2.1 µM) was specifically developed to isolate the RAMBA and aromatase pathways from the severe hepatic off-target effects associated with broad-spectrum antifungal azoles [1]. Procuring Liarozole establishes a cleaner pharmacological baseline for retinoid research without the confounding variable of global P450 shutdown[1].
| Evidence Dimension | Off-target hepatic CYP inhibition profile |
| Target Compound Data | Liarozole: Targeted dual RAMBA/aromatase activity |
| Comparator Or Baseline | Ketoconazole: Broad-spectrum pan-CYP inhibition (including CYP3A4, CYP51) |
| Quantified Difference | Eliminates global hepatic P450 shutdown while maintaining CYP26A1 inhibition (IC50 = 2.1 µM) |
| Conditions | In vitro metabolic profiling and P450 selectivity assays |
Prevents assay confounding caused by non-specific global CYP inhibition, ensuring data reflects retinoid and aromatase pathways specifically.
Liarozole is the preferred agent in MCF-7 breast cancer and Dunning R3327G prostate tumor models where simultaneous inhibition of ATRA catabolism (via CYP26) and estrogen/androgen biosynthesis (via CYP19/CYP17) is required to evaluate synergistic anti-proliferative effects .
Applied as a benchmark additive (at ~1 µM) in developmental biology and toxicology assays (e.g., limb bud cultures) to artificially prolong the half-life of dosed or endogenous retinoic acid, achieving a 14-fold potency enhancement without using synthetic analogs [1].
Procured as a standard reference compound in high-throughput screening assays designed to discover and validate next-generation, highly selective CYP26A1/B1 inhibitors, providing a reliable baseline for moderate-affinity (IC50 = 2.1 µM) inhibition [2].